1-Bromo-4-[(4-bromophenyl)tellanyl]benzene
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Overview
Description
1-Bromo-4-[(4-bromophenyl)tellanyl]benzene is an organotellurium compound with the molecular formula C12H8Br2Te.
Preparation Methods
The synthesis of 1-Bromo-4-[(4-bromophenyl)tellanyl]benzene typically involves the reaction of 4-bromophenyl lithium with tellurium tetrachloride, followed by bromination. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants
Chemical Reactions Analysis
1-Bromo-4-[(4-bromophenyl)tellanyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The tellurium center in the compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of tellurium.
Coupling Reactions: It can also undergo coupling reactions, such as the formation of carbon-carbon bonds in the presence of palladium catalysts.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-[(4-bromophenyl)tellanyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organotellurium compounds.
Biology: Research has explored its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: There is ongoing research into its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It may be used in the development of materials with unique electronic properties.
Mechanism of Action
The mechanism by which 1-Bromo-4-[(4-bromophenyl)tellanyl]benzene exerts its effects involves the interaction of the tellurium center with various molecular targets. The tellurium atom can form bonds with other elements, leading to the formation of new compounds. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
1-Bromo-4-[(4-bromophenyl)tellanyl]benzene can be compared with other similar compounds, such as:
1-Bromo-4-[(4-bromophenyl)ethynyl]benzene: This compound has a similar structure but contains an ethynyl group instead of a tellanyl group.
Di(4-bromophenyl) sulfide: This compound contains sulfur instead of tellurium and has different chemical properties.
1-Bromo-4-[(4-bromophenyl)selanyl]benzene: This compound contains selenium instead of tellurium and exhibits different reactivity and applications.
The uniqueness of this compound lies in the presence of the tellurium atom, which imparts distinct chemical properties and reactivity compared to its sulfur and selenium analogs.
Properties
CAS No. |
37438-18-9 |
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Molecular Formula |
C12H8Br2Te |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
1-bromo-4-(4-bromophenyl)tellanylbenzene |
InChI |
InChI=1S/C12H8Br2Te/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
SSKIHDKYKVQUOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1Br)[Te]C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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